2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-

Chemoprevention Tumor promotion EBV-EA assay

2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- (common name: auraptene; AUR) is the most abundant naturally occurring prenyloxycoumarin, biosynthesized by numerous Rutaceae (Citrus spp.) and Apiaceae (Ferula spp.) species. It consists of a coumarin (benzopyrone) core etherified at the 7‑position with a geranyloxyl (C10) side chain.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
Cat. No. B12430227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C
InChIInChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3
InChIKeyRSDDHGSKLOSQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Auraptene (7-Geranyloxycoumarin, CAS: 495-02-3) — A Prenylated Coumarin with Pharmacologically Distinct Geranyloxyl Side-Chain Properties


2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- (common name: auraptene; AUR) is the most abundant naturally occurring prenyloxycoumarin, biosynthesized by numerous Rutaceae (Citrus spp.) and Apiaceae (Ferula spp.) species [1]. It consists of a coumarin (benzopyrone) core etherified at the 7‑position with a geranyloxyl (C10) side chain. This lipophilic terpenoid appendage differentiates auraptene from simpler coumarins such as umbelliferone (7‑hydroxycoumarin) and herniarin (7‑methoxycoumarin), and profoundly influences its metabolic stability, membrane permeability, and polypharmacology [2]. Auraptene has been repeatedly characterized as a pleiotropic chemopreventive and anti‑inflammatory agent with a favorable oral safety profile, making it a high‑interest candidate for oncology, chronic inflammatory disease, and nutraceutical procurement [3].

Why 7-Geranyloxycoumarin (Auraptene) Cannot Be Interchanged with Simpler 7‑Hydroxy, 7‑Methoxy, or 7‑Ethoxy Coumarins — Structural Determinants of Differential Bioactivity


Although auraptene shares a common coumarin scaffold with generically available analogs such as umbelliferone, herniarin, and 7‑ethoxycoumarin, the presence of the geranyloxyl side chain at position 7 fundamentally alters its pharmacokinetic and pharmacodynamic profile. Removing or shortening this prenyl chain increases metabolic lability (e.g., hepatic cytochrome P450‑mediated O‑dealkylation) leading to rapid conversion to umbelliferone and systemic clearance, which abolishes the sustained tissue localization and glutathione S‑transferase (GST) induction characteristic of auraptene [1]. Similarly, replacing the geranyloxyl group with a farnesyloxyl chain (as in umbelliprenin) alters the cytokine modulation spectrum — auraptene inhibits both TNF‑α and IL‑17, while umbelliprenin selectively targets TNF‑α — making the two compounds non‑interchangeable in chronic inflammatory disease models [2]. These structure‑dependent differences translate into quantifiable, experimentally verified performance gaps that directly inform compound selection for research and industrial applications [3].

Quantitative Differentiation of Auraptene Against Closest Coumarin Analogs — Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons


EBV‑EA Tumor‑Promoter Inhibition: Auraptene Is 25‑Fold More Potent Than Umbelliferone, the 7‑Dealkylated Core Analog

In a direct head‑to‑head comparison using the Epstein‑Barr virus early antigen (EBV‑EA) activation assay in Raji cells — a widely accepted in vitro surrogate for tumor‑promotion inhibition — auraptene exhibited an IC50 of 18 µM, nearly identical to the reference isoflavone genistein. In contrast, umbelliferone (7‑hydroxycoumarin), which lacks the geranyloxyl side chain, required an IC50 of 450 µM, making it 25‑fold less potent [1]. The same study confirmed that topical auraptene application (160 nmol) in a mouse DMBA/TPA two‑stage skin carcinogenesis model reduced tumor incidence by 27% (P < 0.01) and tumor multiplicity by 23% (P < 0.05) [1].

Chemoprevention Tumor promotion EBV-EA assay Superoxide generation

MCF‑7 Breast Cancer Cytotoxicity: Auraptene Demonstrates 3.5‑Fold Superior Potency Over Herniarin and 8‑Fold Over Umbelliferone in a Direct Comparative Study

In a controlled MTT cytotoxicity study directly comparing four 7‑prenyloxycoumarins against the MCF‑7 human breast adenocarcinoma cell line, auraptene exhibited an IC50 of 59.7 µM. This was 3.5‑fold more potent than herniarin (7‑methoxycoumarin; IC50 = 207.6 µM), 8.0‑fold more potent than umbelliferone (7‑hydroxycoumarin; IC50 = 476.3 µM), and 1.2‑fold more potent than umbelliprenin (7‑farnesyloxycoumarin; IC50 = 73.4 µM) [1]. Auraptene uniquely induced a sub‑G1 apoptotic peak and significantly up‑regulated Bax protein expression by western blot, confirming an apoptosis‑mediated mechanism [1].

Breast cancer Cytotoxicity MCF-7 Apoptosis Bax

Hepatic Metabolic Stability: Auraptene Exhibits >12‑Fold Longer Half‑Life Than 7‑Ethoxycoumarin in Rat Liver S‑9 Fractions

In a comparative metabolism study using rat liver S‑9 fractions, auraptene exhibited a metabolic half‑life (t1/2) exceeding 24 hours. Under identical conditions, 7‑ethoxycoumarin (ETC) — a classic cytochrome P450 substrate and simplified coumarin analog — was rapidly O‑deethylated to umbelliferone with a t1/2 of approximately 2 hours, representing a >12‑fold difference in metabolic persistence [1]. In a simulated gastric environment (pH 1.57, 37°C), auraptene underwent stoichiometric conversion to umbelliferone with a t1/2 of 15 hours, while ETC remained stable for 24 hours, indicating a complementary stability advantage in the stomach followed by sustained hepatic retention [1]. In vivo rat studies confirmed that auraptene shows significant hepatic localization from 1–4 h post‑administration, whereas ETC does not [2].

Metabolic stability Cytochrome P450 Half-life Liver S-9 Bioavailability

Topical Anti‑Inflammatory Activity: Auraptene Achieves 50% Edema Reduction at 1 µmol/cm² — Equipotent to Indomethacin at 0.25 µmol/cm² in the Croton Oil Ear Test

In a systematic structure‑activity study of 7‑geranyloxycoumarin derivatives evaluated by the Croton oil ear test in mice — an established model of acute topical inflammation — auraptene at 1 µmol/cm² provoked 50% edema reduction, comparable to the reference non‑steroidal anti‑inflammatory drug (NSAID) indomethacin at 0.25 µmol/cm² [1]. The study further demonstrated that 8‑methoxy (collinin) and 8‑acetoxy derivatives of auraptene also achieved 50% edema reduction at the same dose, confirming that the geranyloxyl pharmacophore is a key determinant of topical anti‑inflammatory efficacy within this coumarin subclass [1].

Anti-inflammatory Croton oil ear edema Topical Indomethacin Acute inflammation

Differential Cytokine Modulation in Chronic Arthritis: Auraptene Inhibits Both TNF‑α and IL‑17, Whereas Umbelliprenin Selectively Targets TNF‑α

In a comparative in vivo study using a complete Freund's adjuvant (CFA)‑induced polyarthritis rat model, auraptene (AUR) at all tested doses (16, 32, and 64 mM/kg) significantly reduced serum IL‑17 levels compared to the arthritic control group (P < 0.001–0.05) [1]. Umbelliprenin (UMB), the 7‑farnesyloxy analog with a longer C15 prenyl chain, also reduced IL‑17 levels but with a less consistent dose‑response pattern [1]. A subsequent head‑to‑head study confirmed that AUR significantly decreased both TNF‑α and IL‑17 levels across all doses, while UMB treatment did not show a significant effect on IL‑17 levels, only reducing TNF‑α [2]. This bifurcated cytokine modulation profile indicates that AUR provides broader anti‑inflammatory coverage in Th17‑driven pathologies, while UMB may be more suited for TNF‑α‑predominant conditions [2].

Rheumatoid arthritis IL-17 TNF-α Chronic inflammation Cytokine

Erythrocyte Membrane Protection: Auraptene Suppresses Oxidative Hemolysis and Preserves Intracellular Glutathione in a Concentration‑Dependent Manner

In a specialized ex vivo model using AAPH‑induced oxidative hemolysis of human erythrocytes — a model relevant to hemoglobinopathies and oxidative stress‑related disorders — auraptene (25–400 µM) suppressed oxidative hemolysis and lipid/protein peroxidation in a time‑ and concentration‑dependent manner [1]. Critically, auraptene prevented the depletion of cytosolic reduced glutathione (GSH) and reduced AAPH‑induced morphological changes in erythrocytes as confirmed by FESEM imaging [1]. In cell‑based antioxidant assays using human foreskin fibroblasts (HFF), auraptene up‑regulated mRNA expression of superoxide dismutase, catalase, and glutathione peroxidase — endogenous enzymatic antioxidants — rather than acting solely as a direct radical scavenger [2]. This gene‑expression‑based antioxidant mechanism is distinct from simple phenolic coumarins like umbelliferone, which primarily function as stoichiometric radical scavengers [2].

Antioxidant Erythrocyte hemolysis Glutathione Lipid peroxidation Oxidative stress

Procurement‑Relevant Application Scenarios for Auraptene (7‑Geranyloxycoumarin) Based on Differentiated Quantitative Evidence


In Vivo Chemoprevention Studies Requiring Sustained Hepatic GST Induction and Tumor Inhibition

Auraptene's >12‑fold longer hepatic half‑life compared to 7‑ethoxycoumarin [1], combined with its demonstrated 27% reduction in tumor incidence (P < 0.01) in the DMBA/TPA mouse skin carcinogenesis model [2], makes it the rational choice for long‑term dietary or oral gavage chemoprevention protocols. Analogs such as umbelliferone (25‑fold less potent in EBV‑EA inhibition) or rapidly cleared 7‑ethoxycoumarin cannot sustain the hepatic GST induction necessary for multi‑organ cancer prevention [1][2].

IL‑17‑Driven Chronic Inflammatory Disease Models (Rheumatoid Arthritis, Psoriasis)

Auraptene uniquely inhibits both TNF‑α and IL‑17 in CFA‑induced arthritis models, whereas umbelliprenin (7‑farnesyloxycoumarin) selectively targets TNF‑α without significantly affecting IL‑17 levels [3][4]. For research programs investigating Th17‑mediated pathologies — including rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis — auraptene provides a dual‑cytokine modulation profile unavailable from its closest prenylated coumarin analog.

Topical Anti‑Inflammatory Formulation Development with NSAID‑Comparable Efficacy

Auraptene achieves 50% edema reduction in the Croton oil ear test at 1 µmol/cm², showing comparable maximal efficacy to indomethacin (0.25 µmol/cm²) [5]. This validated topical anti‑inflammatory activity, coupled with its non‑cyclooxygenase mechanism, positions auraptene for dermatological or transdermal formulation procurement where conventional NSAIDs pose irritation or systemic side‑effect concerns.

Breast Cancer Apoptosis Research Requiring Multi‑Target Cytotoxic Potency

In the MCF‑7 breast adenocarcinoma model, auraptene's IC50 of 59.7 µM outperforms herniarin (3.5‑fold), umbelliferone (8‑fold), and umbelliprenin (1.2‑fold) [6]. Its unique induction of Bax‑mediated apoptosis further distinguishes it from analogs lacking the geranyloxyl group, making it the preferred coumarin for mechanistic oncology studies focused on pro‑apoptotic pathway activation [6].

Quote Request

Request a Quote for 2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.